2-Amino-3-(carboxyformamido)propanoic acid
2-Amino-3-(carboxyformamido)propanoic acid
L-2-Amino-3-(oxalylamino)propanoic acid is an alpha-amino acid.
Brand Name:
Vulcanchem
CAS No.:
7554-90-7
VCID:
VC21207419
InChI:
InChI=1S/C5H8N2O5/c6-2(4(9)10)1-7-3(8)5(11)12/h2H,1,6H2,(H,7,8)(H,9,10)(H,11,12)
SMILES:
C(C(C(=O)O)N)NC(=O)C(=O)O
Molecular Formula:
C5H8N2O5
Molecular Weight:
176.13 g/mol
2-Amino-3-(carboxyformamido)propanoic acid
CAS No.: 7554-90-7
Cat. No.: VC21207419
Molecular Formula: C5H8N2O5
Molecular Weight: 176.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | L-2-Amino-3-(oxalylamino)propanoic acid is an alpha-amino acid. |
|---|---|
| CAS No. | 7554-90-7 |
| Molecular Formula | C5H8N2O5 |
| Molecular Weight | 176.13 g/mol |
| IUPAC Name | 2-amino-3-(oxaloamino)propanoic acid |
| Standard InChI | InChI=1S/C5H8N2O5/c6-2(4(9)10)1-7-3(8)5(11)12/h2H,1,6H2,(H,7,8)(H,9,10)(H,11,12) |
| Standard InChI Key | NEEQFPMRODQIKX-UHFFFAOYSA-N |
| Isomeric SMILES | C([C@@H](C(=O)O)N)NC(=O)C(=O)O |
| SMILES | C(C(C(=O)O)N)NC(=O)C(=O)O |
| Canonical SMILES | C(C(C(=O)O)N)NC(=O)C(=O)O |
| Melting Point | 206 °C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator